molecular formula C32H30N2O5 B13402720 4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B13402720
M. Wt: 522.6 g/mol
InChI Key: OOWKUTRZJDOGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid is a complex organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it optically active, and it is often studied for its potential in drug development and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid typically involves multiple steps, including protection and deprotection of functional groups, formation of amide bonds, and introduction of the chiral center. A common synthetic route may include:

  • Protection of the amino group with a benzyloxycarbonyl (Cbz) group.
  • Formation of the amide bond using diphenyl(p-tolyl)methylamine.
  • Introduction of the chiral center through asymmetric synthesis or chiral resolution techniques.
  • Final deprotection to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic or aromatic positions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

  • Oxidation products: Ketones, aldehydes.
  • Reduction products: Alcohols, amines.
  • Substitution products: Various functionalized derivatives.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its interactions with enzymes and proteins, potentially serving as an inhibitor or activator.

    Medicine: Investigated for its potential as a drug candidate, particularly in the development of treatments for diseases involving protein misfolding or aggregation.

    Industry: Utilized in the synthesis of complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center allows for specific binding to active sites, influencing biochemical pathways. It may act as an inhibitor by blocking substrate access or as an activator by stabilizing active conformations of target proteins.

Comparison with Similar Compounds

  • ®-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid
  • (S)-2-(((Methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid
  • (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(m-tolyl)methyl)amino)-4-oxobutanoic acid

Comparison:

    Chirality: The (S)-enantiomer is compared with the ®-enantiomer, highlighting differences in biological activity and binding affinity.

    Functional Groups: Variations in the protecting groups (e.g., benzyloxy vs. methoxy) can influence the compound’s reactivity and stability.

    Aromatic Substituents: Changes in the aromatic substituents (e.g., p-tolyl vs. m-tolyl) can affect the compound’s electronic properties and interactions with molecular targets.

The uniqueness of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O5/c1-23-17-19-27(20-18-23)32(25-13-7-3-8-14-25,26-15-9-4-10-16-26)34-29(35)21-28(30(36)37)33-31(38)39-22-24-11-5-2-6-12-24/h2-20,28H,21-22H2,1H3,(H,33,38)(H,34,35)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWKUTRZJDOGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.